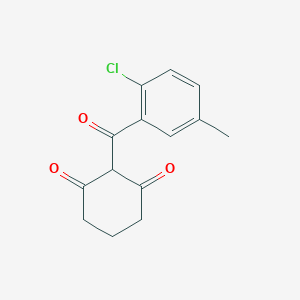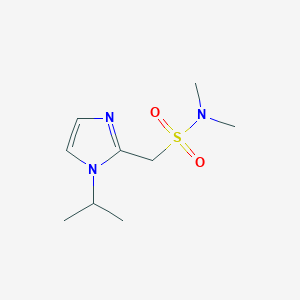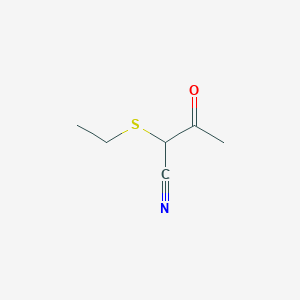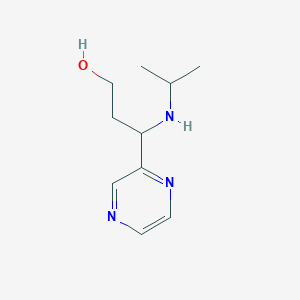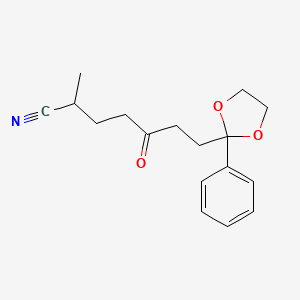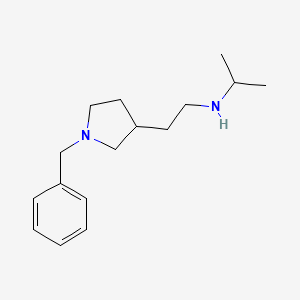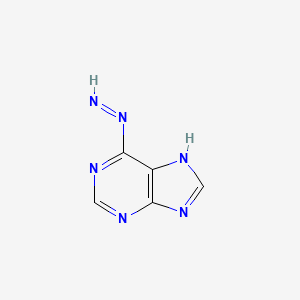
6-Diazenyl-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Diazenyl-7H-purine is a heterocyclic compound that belongs to the purine family. Purines are nitrogen-containing compounds that play a crucial role in various biological processes, including the formation of nucleotides, which are the building blocks of DNA and RNA. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Diazenyl-7H-purine typically involves the reaction of diaminomaleonitrile (DAMN) with aromatic aldehydes to produce DAMN-based Schiff bases. These Schiff bases are then reacted with 1-(2-amino-1,2-dicyanovinyl)-3-phenylurea in the presence of triethylamine as a catalyst to yield 8,9-dihydro-7H-purine-6-carboxamides . This method is efficient and can be carried out under reflux conditions in methanol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Diazenyl-7H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various purine derivatives, such as 8-cyanopurines and purine amides .
Applications De Recherche Scientifique
6-Diazenyl-7H-purine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in nucleotide synthesis and its interactions with biological macromolecules.
Medicine: Research has shown that purine derivatives, including this compound, have potential anticancer, antiviral, and antimicrobial activities
Mécanisme D'action
The mechanism of action of 6-Diazenyl-7H-purine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in nucleotide synthesis, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRTase).
Pathways Involved: It can inhibit the synthesis of nucleotides by competing with natural substrates, leading to the disruption of DNA and RNA synthesis.
Comparaison Avec Des Composés Similaires
6-Mercaptopurine: An antineoplastic agent used to treat leukemia.
6-Thioguanine: Another purine derivative with anticancer properties.
8,9-Dihydro-7H-purine-6-carboxamides: Synthesized from similar precursors and studied for their antibacterial activities.
Uniqueness: 6-Diazenyl-7H-purine stands out due to its unique diazenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying purine-related biochemical pathways.
Propriétés
Numéro CAS |
70879-20-8 |
|---|---|
Formule moléculaire |
C5H4N6 |
Poids moléculaire |
148.13 g/mol |
Nom IUPAC |
7H-purin-6-yldiazene |
InChI |
InChI=1S/C5H4N6/c6-11-5-3-4(8-1-7-3)9-2-10-5/h1-2,6H,(H,7,8,9,10) |
Clé InChI |
BZMJAQPGGPNAHE-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N1)C(=NC=N2)N=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 8-cyclopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13966898.png)
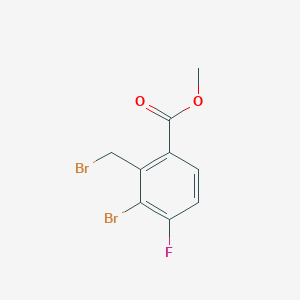
![2-Bromo-1-[5-bromo-3-(ethylsulfonyl)-2-pyridinyl]ethanone](/img/structure/B13966904.png)
![2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanamine](/img/structure/B13966917.png)
![3-Hydroxybicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13966924.png)
![(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13966926.png)
